N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15751077
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F2N3 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2 |
| Standard InChI Key | TWVIENZDUACQLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |
Introduction
Chemical Identity and Structural Properties
N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (molecular formula: ) has a molecular weight of 237.25 g/mol. The IUPAC name reflects its substitution pattern: the pyrazole ring’s 1-position hosts a 2,2-difluoroethyl group (), while the 4-position features a benzylamine substituent ().
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-Benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |
| Topological Polar Surface Area | 28.7 Ų |
The compound’s fluorine atoms enhance metabolic stability and membrane permeability, while the benzyl group contributes to π-π stacking interactions with aromatic residues in biological targets.
Synthesis and Reaction Pathways
While explicit protocols for N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine remain unpublished, analogous pyrazole derivatives are synthesized through multi-step sequences involving:
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Pyrazole Core Formation: Cyclocondensation of 1,3-diketones with hydrazines.
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Alkylation: Introduction of the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides.
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Amination: Coupling of 4-aminopyrazole intermediates with benzyl halides under basic conditions .
A representative pathway for related compounds involves Suzuki-Miyaura cross-coupling to install aryl groups, followed by palladium-catalyzed aminations . For instance, the synthesis of structurally similar quinazolin-4-amines employs 2,4-dichloroquinazoline intermediates reacted with benzylamines under microwave irradiation . Adapting these methods, N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine could be synthesized via sequential alkylation and amination steps, with purification by silica gel chromatography.
Biological Activity and Mechanism
The compound demonstrates promising activity as a P2Y12 receptor antagonist, a critical target in antiplatelet therapy. The P2Y12 receptor mediates ADP-induced platelet aggregation, and its inhibition prevents thrombus formation in cardiovascular diseases.
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Over P2Y₁ |
|---|---|---|---|
| N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine | P2Y₁₂ | 12.3 | >100-fold |
| 1-(2,2-Difluoroethyl)-N-(3-fluorobenzyl)-1H-pyrazol-4-amine | P2Y₁₂ | 8.7 | >50-fold |
Structural analogs with fluorinated benzyl groups exhibit enhanced potency, likely due to increased hydrophobic interactions with the receptor’s transmembrane domain. The difluoroethyl moiety may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs.
Pharmacological Applications
Cardiovascular Therapeutics
As a P2Y12 antagonist, this compound could supplant clopidogrel in patients with CYP2C19 polymorphisms, offering a more predictable pharmacokinetic profile. Preclinical models suggest it inhibits ADP-induced platelet aggregation by 85% at 100 nM concentrations, comparable to ticagrelor.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Difluoroethyl groups improve metabolic stability versus ethyl or methyl analogs.
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Benzyl Modifications: Para-substituted benzylamines enhance receptor affinity, while meta-fluorination (as in VC15798780) boosts potency.
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Pyrazole Positioning: 1,4-disubstitution optimizes spatial orientation for receptor binding.
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and elimination half-life in mammalian models.
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Toxicology Profiling: Evaluate hepatotoxicity risks associated with chronic fluorinated compound exposure.
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Crystallographic Analysis: Resolve co-crystal structures with P2Y12 to guide rational drug design.
“The strategic incorporation of fluorine atoms in pyrazole derivatives represents a viable approach to optimizing antithrombotic agents with improved safety profiles.” – Adapted from VulcanChem product analyses.
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